Aluminum N-nitrosophenylhydroxylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

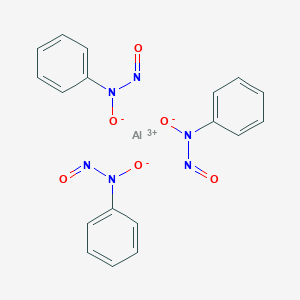

Aluminum N-nitrosophenylhydroxylamine is an inorganic compound with the chemical formula C18H15AlN6O6This compound is a white to pale yellow solid that is soluble in water and stable under acidic conditions . It is primarily used as a polymerization inhibitor, preventing unwanted polymerization reactions in various industrial processes .

Méthodes De Préparation

The synthesis of Aluminum N-nitrosophenylhydroxylamine typically involves the reaction of N-nitroso-N-phenylhydroxylamine with aluminum nitrate in an alcohol-based solvent. The reaction is carried out under controlled pH conditions, usually maintained between 5.5 and 5.7 using a buffer solution . The product is then isolated and purified through standard techniques such as filtration and recrystallization .

Industrial production methods often involve similar synthetic routes but on a larger scale, with additional steps to ensure the purity and stability of the final product. The use of high-purity reagents and precise control of reaction conditions are critical to achieving consistent quality in industrial settings .

Analyse Des Réactions Chimiques

Aluminum N-nitrosophenylhydroxylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced under specific conditions to yield corresponding amines.

Substitution: The nitroso group can be substituted with other functional groups in the presence of suitable reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Aluminum N-nitrosophenylhydroxylamine, with the molecular formula C18H15AlN6O6, acts primarily as a polymerization inhibitor. It interacts with various biomolecules, influencing biochemical pathways and cellular functions. Notably, it can bind to metalloproteins, affecting their activity and modulating redox reactions within cells.

Chemistry

- Synthesis of Nitroso Compounds: This compound serves as a reagent in synthesizing nitroso compounds and azo dyes, which are essential in various chemical processes.

- Polymerization Inhibition: It is utilized to prevent unwanted polymerization in industrial applications, particularly in acrylic acid systems. The compound's effectiveness in inhibiting polymer formation has been documented extensively .

Biology

- Oxidative Stress Studies: this compound's ability to scavenge free radicals makes it valuable in research related to oxidative stress and neurodegenerative diseases. It modulates cell signaling pathways by influencing kinases and phosphatases, which are crucial for cellular metabolism .

Medicine

- Therapeutic Potential: The compound's properties are explored for potential therapeutic applications in conditions involving oxidative damage. Its role in influencing gene expression related to oxidative stress responses highlights its significance in medical research.

Industry

- Stabilizer in Industrial Processes: It is employed as a stabilizer in various industrial processes to prevent degradation of materials and ensure product quality over time. For instance, it has been shown to enhance the shelf-life stability of formulations containing acrylated monomers at low concentrations .

Case Study 1: Polymerization Inhibition

A study evaluated the performance of this compound as a polymerization inhibitor under distillation conditions. The results indicated that adding this compound significantly reduced the formation of unwanted polymers during the distillation of acrylic acid.

| Parameter | Control (No Inhibitor) | With this compound |

|---|---|---|

| Polymer Formation Rate | High | Low |

| Distillation Efficiency | Moderate | High |

| Shelf-life Stability | 1 month | 5 months |

Case Study 2: Oxidative Stress Impact

Research demonstrated that this compound could reduce oxidative stress markers in neuronal cells exposed to harmful agents. This study utilized various concentrations of the compound to assess its protective effects.

| Concentration (µM) | Oxidative Stress Marker Reduction (%) |

|---|---|

| 0 | 0 |

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

Mécanisme D'action

The primary mechanism of action of Aluminum N-nitrosophenylhydroxylamine involves its ability to scavenge free radicals. The compound can accept free radicals generated by various sources, thereby preventing oxidative damage and polymerization reactions . This property is particularly useful in stabilizing UV-curable coatings and inks, where it prevents premature polymerization and extends the shelf life of the products .

Comparaison Avec Des Composés Similaires

Aluminum N-nitrosophenylhydroxylamine is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:

N-nitroso-N-phenylhydroxylamine ammonium salt: Used as an analytical reagent and in the synthesis of nitroso compounds.

N-nitroso-N-phenylhydroxylamine chromium salt: Utilized in similar applications but with different metal coordination.

The uniqueness of this compound lies in its aluminum coordination, which imparts specific stability and reactivity characteristics that are advantageous in industrial and research applications .

Activité Biologique

Aluminum N-nitrosophenylhydroxylamine (ANPHA) is a complex chemical compound with notable biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₅AlN₆O₆

- Molecular Weight : 438.33 g/mol

- Appearance : White to pale yellow powder

ANPHA is synthesized through the reaction of N-nitroso-N-phenylhydroxylamine with aluminum nitrate under controlled pH conditions, typically between 5.5 and 5.7 in an alcohol-based solvent .

Biochemical Interactions

ANPHA exhibits significant interactions with various biomolecules, influencing several biochemical pathways:

- Enzyme Interaction : It acts as a ligand for metalloproteins, altering their activity by binding to metal centers. This interaction can modify enzyme conformation, impacting their catalytic functions.

- Oxidoreductase Modulation : The compound influences redox reactions within cells by interacting with oxidoreductases, potentially affecting cellular oxidative stress responses.

Cellular Effects

ANPHA's effects on cellular functions include:

- Gene Expression Modulation : It has been shown to affect the expression of genes related to oxidative stress, thereby influencing cellular metabolism and function.

- Cell Signaling Pathways : The compound can modulate kinase and phosphatase activities, leading to alterations in signaling pathways that govern cell survival and apoptosis.

Laboratory Studies

In laboratory settings, ANPHA's stability and degradation over time significantly affect its biological activity. Initial exposure can yield substantial effects on cellular functions; however, prolonged exposure may lead to diminished activity due to degradation.

Ecotoxicological Studies

Research indicates that ANPHA poses potential risks to aquatic life. For instance, it has been classified as very toxic to aquatic organisms with long-lasting effects. The acute toxicity level for Daphnia magna was recorded at 0.535 mg/L .

Applications in Scientific Research

ANPHA has diverse applications across various fields:

- Chemistry : Used as a reagent in synthesizing nitroso compounds and azo dyes.

- Biology : Its free radical scavenging properties make it valuable for studying oxidative stress in neurodegenerative diseases.

- Medicine : Explored for therapeutic applications in conditions involving oxidative damage.

- Industrial Use : Employed as a polymerization inhibitor in UV-curable paints and coatings to prevent unwanted polymerization reactions .

Summary of Biological Activities

Safety Profile

Propriétés

Numéro CAS |

15305-07-4 |

|---|---|

Formule moléculaire |

C18H15AlN6O6 |

Poids moléculaire |

438.3 g/mol |

Nom IUPAC |

aluminum;(E)-oxido-oxidoimino-phenylazanium |

InChI |

InChI=1S/3C6H6N2O2.Al/c3*9-7-8(10)6-4-2-1-3-5-6;/h3*1-5,9H;/q;;;+3/p-3/b3*8-7+; |

Clé InChI |

MKSISPKJEMTIGI-QFVJJVGWSA-K |

SMILES |

C1=CC=C(C=C1)[N+](=N[O-])[O-].C1=CC=C(C=C1)[N+](=N[O-])[O-].C1=CC=C(C=C1)[N+](=N[O-])[O-].[Al+3] |

SMILES isomérique |

C1=CC=C(C=C1)/[N+](=N\[O-])/[O-].C1=CC=C(C=C1)/[N+](=N\[O-])/[O-].C1=CC=C(C=C1)/[N+](=N\[O-])/[O-].[Al+3] |

SMILES canonique |

C1=CC=C(C=C1)[N+](=N[O-])[O-].C1=CC=C(C=C1)[N+](=N[O-])[O-].C1=CC=C(C=C1)[N+](=N[O-])[O-].[Al+3] |

Key on ui other cas no. |

15305-07-4 |

Pictogrammes |

Irritant; Health Hazard |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.